![molecular formula C11H12O B1582543 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one CAS No. 37678-61-8](/img/structure/B1582543.png)
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
Overview
Description
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, also known as indanone, is an organic compound with a molecular formula of C10H12O. It is a colorless liquid that is soluble in most organic solvents, such as ethanol and ether. Indanone is a versatile molecule that has been used in many different applications, ranging from pharmaceuticals to industrial catalysts.
Scientific Research Applications
Antiviral Activity
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one: derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that structurally related compounds like 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be synthesized and tested for their efficacy against a broad range of RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with an indole core are known to exhibit significant anti-inflammatory effects. By extension, 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be utilized in the synthesis of new anti-inflammatory agents. Its potential in this field is promising, given the biological activity associated with its structural class .
Anticancer Research
Indole derivatives have been found to possess anticancer activities. The structural features of 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one make it a candidate for the development of novel anticancer drugs. Research can be directed towards synthesizing new derivatives and evaluating their cytotoxic effects on various cancer cell lines .
Antioxidant Applications
The indole nucleus, present in many bioactive compounds, has been associated with antioxidant properties. As a result, 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be investigated for its potential role as an antioxidant. This application is particularly relevant in the context of preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Effects
Given the broad spectrum of biological activities of indole derivatives, including antimicrobial and antitubercular effects, 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be a valuable scaffold for developing new antimicrobial agents. Its effectiveness against bacterial and mycobacterial infections could be a significant area of study .
Neuropharmacological Potential
The indole structure is a common feature in many neuroactive compounds. Research into 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could explore its potential applications in neuropharmacology, possibly leading to the development of new treatments for neurological disorders .
properties
IUPAC Name |
4,5-dimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIQKHQXYRXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348758 | |
Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one | |
CAS RN |
37678-61-8 | |
Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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